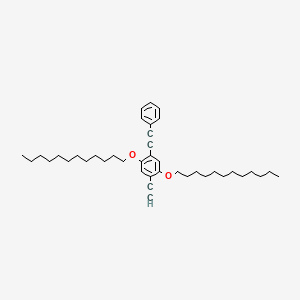![molecular formula C11H14N2O6S B14209311 (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid CAS No. 827612-92-0](/img/structure/B14209311.png)
(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid is an organic compound with a complex structure that includes a phenylcarbamoyl group, an amino group, and a sulfobutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfobutanoic acid moiety can be oxidized to form sulfonic acid derivatives.
Reduction: The phenylcarbamoyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with proteins, potentially inhibiting their function. The sulfobutanoic acid moiety can participate in various biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid: is similar to compounds like (2S)-2-[(Phenylcarbamoyl)amino]-4-butanoic acid and (2S)-2-[(Phenylcarbamoyl)amino]-4-sulfonic acid.
(2S)-2-[(Phenylcarbamoyl)amino]-4-butanoic acid: lacks the sulfonic acid group, making it less reactive in certain biochemical pathways.
(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfonic acid: has a sulfonic acid group, which can make it more soluble in water and more reactive in oxidation reactions.
Uniqueness
The presence of both the phenylcarbamoyl group and the sulfobutanoic acid moiety in this compound makes it unique. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
827612-92-0 |
|---|---|
Formule moléculaire |
C11H14N2O6S |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
(2S)-2-(phenylcarbamoylamino)-4-sulfobutanoic acid |
InChI |
InChI=1S/C11H14N2O6S/c14-10(15)9(6-7-20(17,18)19)13-11(16)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)(H2,12,13,16)(H,17,18,19)/t9-/m0/s1 |
Clé InChI |
ZYRBSCCVHTYLMB-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)N[C@@H](CCS(=O)(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(CCS(=O)(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


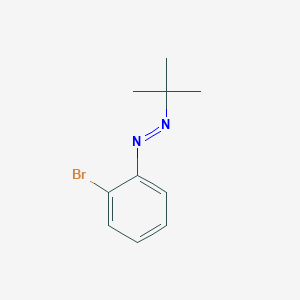
![3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol](/img/structure/B14209241.png)

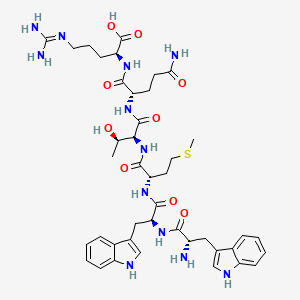
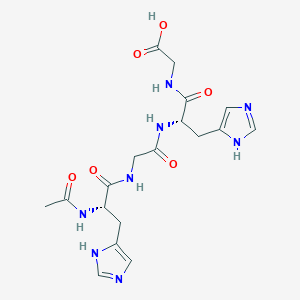
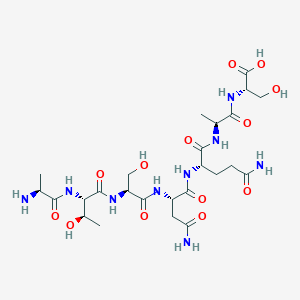
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
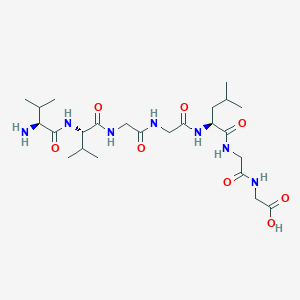

![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)
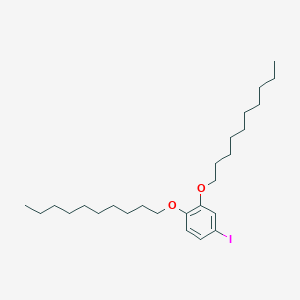
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
